molecular formula C20H24FN3O3S B2434658 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide CAS No. 897618-57-4

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide

Cat. No.: B2434658
CAS No.: 897618-57-4
M. Wt: 405.49
InChI Key: UYLKBXBVRXTUQU-UHFFFAOYSA-N
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Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a fluorophenyl group, and a benzamide moiety, making it a versatile candidate for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis methods. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its interaction with biological targets can be studied to understand its effects on cellular processes.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antipsychotic or antidepressant. Its ability to modulate neurotransmitter activity makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide exerts its effects involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide

  • N-(2-((4-(3-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide

  • N-(2-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide

Uniqueness: N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide stands out due to its specific fluorophenyl group, which can influence its binding affinity and biological activity compared to its analogs with different substituents.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and developments may uncover additional uses and benefits of this versatile compound.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-16-2-4-17(5-3-16)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-8-6-18(21)7-9-19/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLKBXBVRXTUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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